

Application Notes and Protocols for the Analytical Detection of 2-Octanone

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Compound of Interest

Compound Name: 2-Octanone

Cat. No.: B155638

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of **2-octanone**, a volatile organic compound relevant in various fields, including food science, environmental analysis, and as a potential biomarker. The following protocols offer step-by-step guidance for sample preparation and analysis using chromatographic and other instrumental techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like **2-octanone**. Coupled with a Flame Ionization Detector (FID), it offers high sensitivity and reliability.

Application:

This method is particularly suitable for the determination of **2-octanone** in biological matrices such as human plasma and urine.^[1] It involves a liquid-liquid microextraction (LLME) procedure for sample cleanup and preconcentration.^[1]

Quantitative Data Summary:

Parameter	Human Plasma	Urine	Reference
Linear Range	0.5 - 500 µg/mL	0.5 - 200 µg/mL	[1]
Limit of Detection (LOD)	0.1 - 0.5 µg/mL	0.1 - 0.5 µg/mL	[1]
Limit of Quantification (LOQ)	0.1 - 0.5 µg/mL	0.1 - 0.5 µg/mL	[1]
Relative Standard Deviation (RSD)	< 7%	< 7%	[1]
Enrichment Factor	13 - 37	13 - 37	[1]
Recovery	55 - 86%	55 - 86%	[1]

Experimental Protocol:

1. Sample Preparation (Liquid-Liquid Microextraction):

- For Plasma Samples:
 - To 100 µL of plasma, add 200 µL of methanol to precipitate proteins.
 - Vortex the mixture for 15 seconds.
 - Centrifuge at 3000 rpm for 7 minutes.
 - Collect 100 µL of the supernatant and dilute it with 4.9 mL of sodium phosphate buffer (1 mol/L, pH 2.0).
- For Urine Samples:
 - Dilute the urine sample 5-fold with phosphate buffer (1.0 mol/L, pH 2.0).

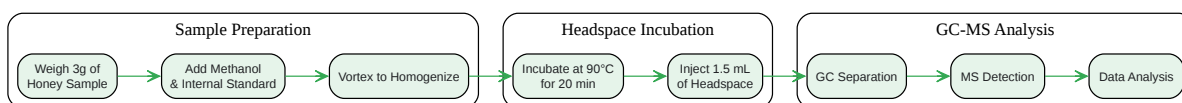
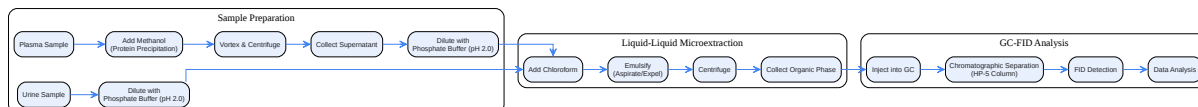
2. Microextraction Procedure:

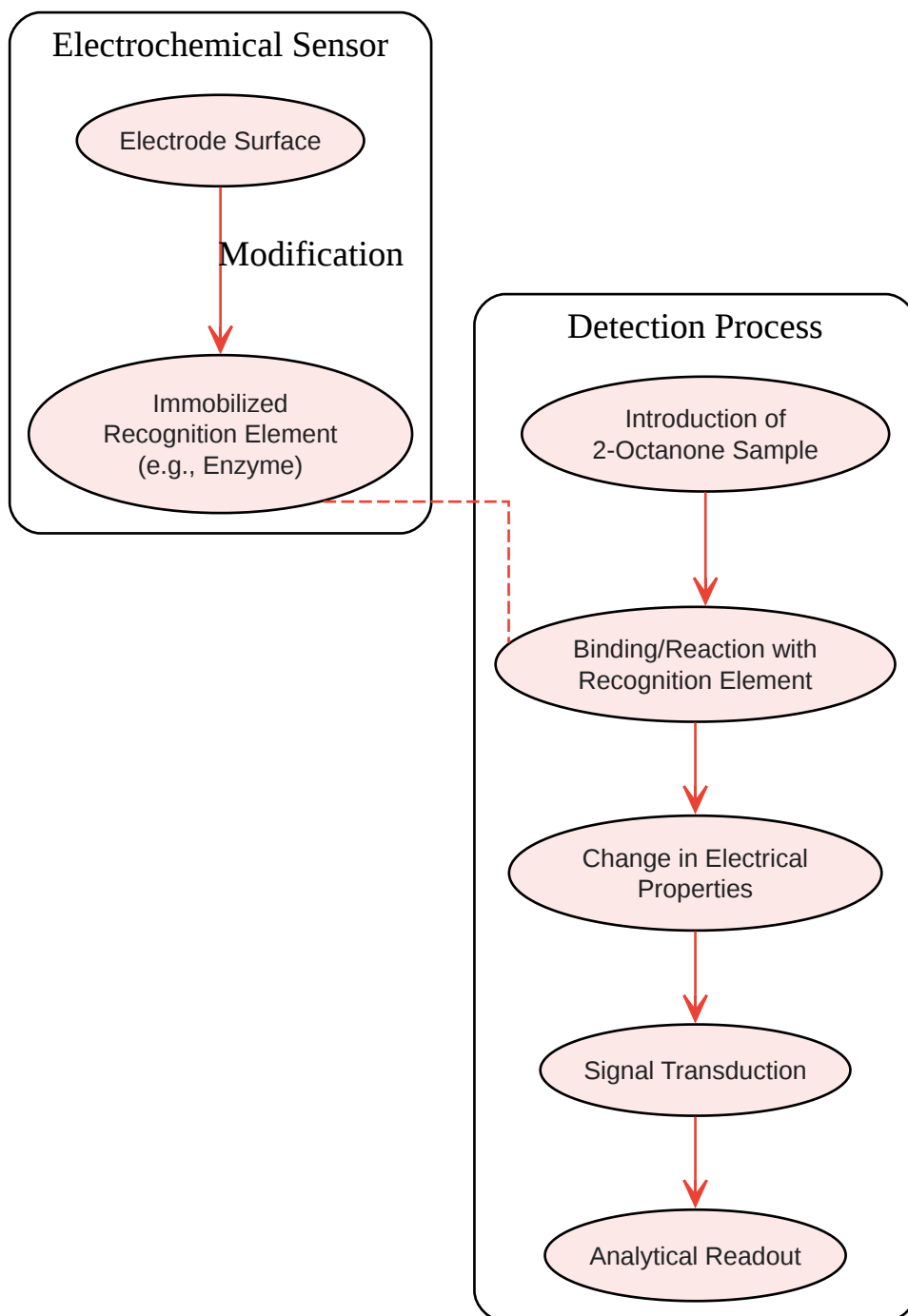
- Place the prepared sample solution into a 10-mL glass test tube with a conical bottom.

- Add 75 μ L of chloroform (as the extraction solvent).
- Repeatedly aspirate and expel the mixture into the tube using a 5-mL glass syringe (4 times) to create a cloudy solution.
- Centrifuge the mixture at 3000 rpm for 7 minutes to separate the phases.
- Collect 1 μ L of the sedimented organic phase for GC injection.

3. GC-FID Analysis:

- Gas Chromatograph: Agilent 7890A GC system or equivalent.
- Column: HP-5 capillary column (30 m \times 0.32 mm i.d., 0.25 μ m film thickness).
- Injector: Splitless mode, 250 $^{\circ}$ C.
- Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}$ C for 2 minutes.
 - Ramp: 10 $^{\circ}$ C/min to 200 $^{\circ}$ C.
 - Hold: 2 minutes at 200 $^{\circ}$ C.
- Carrier Gas: Helium at a flow rate of 1.5 mL/min.
- Detector: FID at 280 $^{\circ}$ C.
- Data Acquisition: Agilent ChemStation software or equivalent.





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References

- 1. Determination of 2-Octanone in Biological Samples Using Liquid–Liquid Microextractions Followed by Gas Chromatography–Flame Ionization Detection [ps.tbzmed.ac.ir]
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